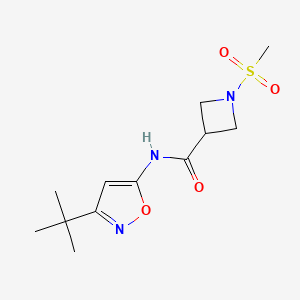

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole . This process may involve the reaction of a nitrile oxide with an appropriate substrate, which in the case of the paper, was a pyrrolidino-butenamide. The reaction can lead to spontaneous elimination of a group, such as pyrrolidine, and subsequent hydrolysis to yield the desired isoxazole compound. For the tert-butyl isoxazole moiety in the compound of interest, a similar strategy could be employed, possibly using tert-butylsulfonamide as a nitrogen source .

Molecular Structure Analysis

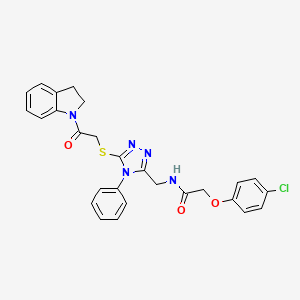

Isoxazole rings, such as those found in the compound of interest, are five-membered heterocycles containing both nitrogen and oxygen atoms. This structure imparts certain electronic characteristics to the molecule, influencing its reactivity and interactions with biological targets. The tert-butyl group attached to the isoxazole likely provides steric bulk, which can affect the compound's binding to enzymes or receptors.

Chemical Reactions Analysis

The tert-butylsulfonamide group has been shown to be a useful nitrogen source in catalytic reactions, such as aminohydroxylation and aziridination of olefins . This suggests that the sulfonamide moiety in the compound of interest could potentially undergo similar reactions under the right conditions. The sulfonyl-nitrogen bond can be cleaved under mild acidic conditions, which could be a relevant consideration for the compound's reactivity and potential applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide are not detailed in the provided papers, we can infer that the presence of the isoxazole and sulfonamide groups would influence properties such as solubility, boiling and melting points, and stability. The tert-butyl group could increase the compound's hydrophobicity, potentially affecting its solubility in aqueous solutions. The molecular structure, including the presence of heteroatoms and the compound's polarity, would also play a role in its chemical behavior and interactions with other molecules.

特性

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-12(2,3)9-5-10(19-14-9)13-11(16)8-6-15(7-8)20(4,17)18/h5,8H,6-7H2,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSFKPOJCVGAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3019880.png)

![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3019881.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide](/img/structure/B3019882.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B3019884.png)

![ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B3019889.png)

![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3019896.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)

![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)

![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)